Cholesteryl linoelaidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

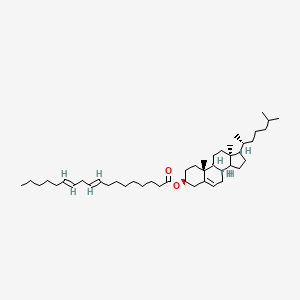

Cholesteryl linoelaidate is a useful research compound. Its molecular formula is C45H76O2 and its molecular weight is 649.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

Cholesteryl linoelaidate has been investigated for its role in enhancing the efficacy of liposomal drug delivery systems. Liposomes are spherical vesicles that can encapsulate drugs, improving their bioavailability and targeting capabilities. Recent studies have shown that cholesteryl derivatives can be used to create surface-modified liposomes with improved cellular uptake and targeting efficiency.

- Targeted Drug Delivery : Research indicates that liposomes modified with cholesteryl derivatives exhibit enhanced binding affinity and cellular uptake in liver cancer cells (HepG2). This suggests that this compound could be utilized to develop targeted drug delivery systems for hepatic diseases, potentially improving therapeutic outcomes .

- Liposomal Formulations : this compound can be incorporated into liposomal formulations to improve drug distribution and release profiles. For instance, studies have demonstrated that liposomes containing cholesteryl derivatives can effectively deliver chemotherapeutic agents while minimizing systemic toxicity .

Lipid Metabolism Studies

This compound is also significant in the study of lipid metabolism, particularly concerning the effects of dietary fats on cholesterol levels and overall health.

- Impact on Serum Cholesterol : Research has shown that dietary linoleic acid can influence serum cholesterol levels. In animal models, treatment with linoleic acid resulted in reduced total cholesterol levels and improved lipid profiles, suggesting a potential application for this compound in dietary interventions aimed at managing cholesterol levels .

- Fatty Acid Composition Analysis : Studies tracking fatty acid composition in serum have indicated that cholesteryl esters containing linoleic acid demonstrate stability over time. This stability is crucial for understanding long-term dietary impacts on health and disease .

Therapeutic Potential

The therapeutic implications of this compound extend to various areas of health research.

- Cardiovascular Health : The traditional diet-heart hypothesis posits that replacing saturated fats with polyunsaturated fats, such as those derived from linoleic acid, may lower the risk of coronary heart disease. While some studies support this hypothesis by showing reductions in serum cholesterol levels following dietary changes, the direct correlation with reduced cardiovascular events remains under investigation .

- Anti-inflammatory Properties : Emerging research suggests that compounds derived from linoleic acid may possess anti-inflammatory properties. This compound could be explored further for its potential role in modulating inflammatory responses, which is relevant in conditions such as atherosclerosis .

Data Summary Table

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

Acid/Base-Catalyzed Hydrolysis

-

Rate constants : At pH 7.4 and 25°C, hydrolysis half-life exceeds 30 days, increasing to >200 days at 4–6°C .

Hydrolysis Rates

| Condition | Half-Life (Days) | Source |

|---|---|---|

| pH 7.4, 25°C | >30 | |

| pH 7.4, 4°C | >200 | |

| 0.1 M NaOH, 37°C | 2–4 |

Enzymatic Hydrolysis

-

Cholesterol esterase : Cleaves the ester bond with specificity influenced by fatty acid stereochemistry .

Oxidation Pathways

The bis-allylic trans-diene system in linoelaidic acid undergoes radical-mediated oxidation:

Autoxidation

-

Initiation : Abstraction of bis-allylic hydrogen (C11) generates a resonance-stabilized radical .

-

Propagation : Peroxyl radical formation (LOO- ) leads to conjugated hydroperoxides.

Oxidation Products

| Position | Major Products | Ratio (Conjugated:Nonconjugated) | Source |

|---|---|---|---|

| C9/C13 | 9-/13-hydroperoxides | 66:34 | |

| C11 | Minor (<5%) | – |

-

Kinetics : Rate constants for initiation (ki) range from 10⁻⁶ s⁻¹ (uncatalyzed) to 10⁻³ s⁻¹ with AAPH .

Transesterification and Acyl Migration

The ester group participates in acyl transfer reactions:

-

Intramolecular migration : Under neutral conditions, acyl groups migrate between sn-1 and sn-2 positions (half-life = 20–40 h at pH 7.4) .

-

Interesterification : Catalyzed by lipases or bases, enabling fatty acid exchange with other alcohols .

Transesterification Rates

| Catalyst | Rate Constant (h⁻¹) | Source |

|---|---|---|

| None (pH 7.4) | 8.5 × 10⁻⁴ | |

| Lipase B | 0.12 |

Stability and Reactivity

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Decomposes above 150°C | |

| Light Sensitivity | Rapid peroxidation under UV light | |

| Oxidizing Agents | Reacts with O₂, H₂O₂, and metal ions |

Comparative Reactivity of Cholesterol Esters

| Compound | Double Bonds | Oxidation Rate (Relative) | Hydrolysis Half-Life (Days) |

|---|---|---|---|

| Cholesteryl linoelaidate | 2 (E,E) | 1.8× | >30 |

| Cholesteryl linoleate | 2 (Z,Z) | 1.0× | >30 |

| Cholesteryl oleate | 1 (Z) | 0.6× | >50 |

| Cholesteryl palmitate | 0 | 0.1× | >100 |

The trans-configuration of linoelaidic acid in this compound enhances its oxidative susceptibility compared to cis-isomers like cholesteryl linoleate . This structural distinction also impacts enzymatic hydrolysis rates and interaction dynamics with lipid membranes . Experimental studies emphasize the centrality of double-bond geometry in determining reactivity profiles, with implications for metabolic processing and industrial applications.

Properties

Molecular Formula |

C45H76O2 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45+/m1/s1 |

InChI Key |

NAACPBBQTFFYQB-QQMRAGNTSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.